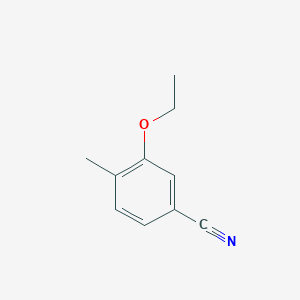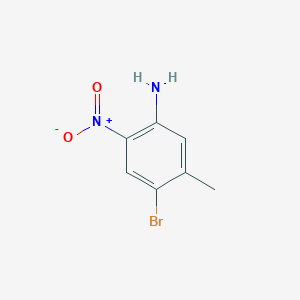
1-甲基-4-氧代环己烷羧酸
描述
1-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol . The IUPAC name for this compound is 1-methyl-4-oxocyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 1-Methyl-4-oxocyclohexanecarboxylic acid is1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) . The Canonical SMILES structure is CC1(CCC(=O)CC1)C(=O)O . Physical And Chemical Properties Analysis
1-Methyl-4-oxocyclohexanecarboxylic acid has a molecular weight of 156.18 g/mol . It has a computed XLogP3-AA value of 0.3 , indicating its partition coefficient between octanol and water. It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 156.078644241 g/mol . The topological polar surface area is 54.4 Ų . It has a heavy atom count of 11 .科学研究应用
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
- Summary of the Application : Fatty acids, which can be derived from triglycerides found in vegetable oils and animal fats, are used as feedstocks for the chemical industry to produce renewable chemicals and fuels . One of the ways these feedstocks can be processed is through hydrolysis, which breaks down the triglyceride structure into fatty acids and glycerol . These fatty acids can then be used for various applications, including biodiesel production .
- Methods of Application or Experimental Procedures : In the study I found, the hydrolysis of a sample of rapeseed oil (RSO) and two waste cooking oil (WCO) samples was carried out in subcritical water in a stirred batch stainless-steel reactor . The effects of reaction parameters on the yields of fatty acids were investigated, and the optimum set of hydrolysis conditions was determined to be a temperature of 300 °C, a reaction time of 60 min, and a vegetable oil−water mass ratio of 1:2 . These conditions were then applied to the hydrolysis of the WCOs .
- Results or Outcomes : Oleic acid was the dominant fatty acid produced, with yields of 74.4 wt % from RSO and 57.5 and 72.4 wt % from the two WCOs, respectively . Palmitic acid was the second most abundant fatty acid, with yields of up to 31 wt % . The hydrolysis products from the optimum conditions were then esterified to their fatty acid methyl esters (FAMEs), which were further characterized . With RSO at the optimum hydrolysis conditions, the yield of FAMEs from GC/MS analysis was 88.6 wt % .
安全和危害
The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
1-methyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRXDSPVDAITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626906 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxocyclohexanecarboxylic acid | |
CAS RN |
24463-41-0 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














